molecular formula C20H29NO4S B2695465 ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE CAS No. 353465-53-9

ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2695465
CAS No.: 353465-53-9
M. Wt: 379.52
InChI Key: RWXXYHIEBDQUAM-UHFFFAOYSA-N
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Description

ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is a chemical compound with the molecular formula C20H29NO4S and a molecular weight of 379.52. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .

Preparation Methods

The synthesis of ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves several steps. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.

Chemical Reactions Analysis

ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions often use reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or sulfonates.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives, including ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE, are crucial in drug design and development due to their biological activity and pharmacological properties .

Mechanism of Action

The mechanism of action of ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:

    Hexaprofen: A potent anti-inflammatory agent with a similar cyclohexylphenyl structure.

    Ethanone, 1-(4-cyclohexylphenyl)-: Another compound with a cyclohexylphenyl group, used in different chemical applications.

Properties

IUPAC Name

ethyl 1-(4-cyclohexylphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-2-25-20(22)18-12-14-21(15-13-18)26(23,24)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h8-11,16,18H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXXYHIEBDQUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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